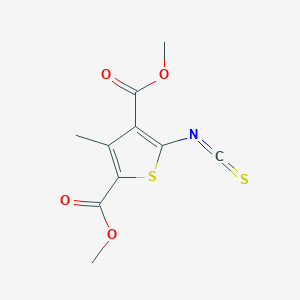![molecular formula C14H18N2O2S2 B3175315 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 956576-68-4](/img/structure/B3175315.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine
Overview
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43 g/mol . This compound is known for its unique structural features, which include an isothiocyanate group and a sulfonyl group attached to a piperidine ring. It is used in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves several steps. One common method includes the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves its ability to react with nucleophiles, such as amino groups in proteins, forming stable thiourea linkages. This reactivity makes it useful in the modification of biomolecules, allowing researchers to study molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
1-[(4-Isothiocyanatophenyl)sulfonyl]azepane: This compound has a similar isothiocyanate and sulfonyl structure but with an azepane ring instead of a piperidine ring.
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine: This compound differs by having methyl groups at the 3 and 5 positions of the piperidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-11-4-3-5-12(2)16(11)20(17,18)14-8-6-13(7-9-14)15-10-19/h6-9,11-12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYJHECGSLGEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)





![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)




